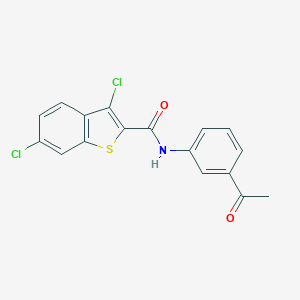![molecular formula C17H16F2N2O4S B251367 N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B251367.png)
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound belongs to the class of benzamides and features a combination of difluoromethoxy and carbamothioyl groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide typically involves the following steps:
Formation of 2,6-dimethoxybenzoyl chloride: This intermediate is prepared by reacting 2,6-dimethoxybenzoic acid with thionyl chloride.
Reaction with 2-(difluoromethoxy)aniline: The 2,6-dimethoxybenzoyl chloride is then reacted with 2-(difluoromethoxy)aniline in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The exact mechanism of action of N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways, such as:
Inhibition of enzyme activity: The compound may bind to the active site of enzymes, preventing their normal function.
Modulation of signaling pathways: It may affect pathways like PI3K/Akt/mTOR, NF-κB, and MAPK, which are involved in cell growth, survival, and inflammation.
相似化合物的比较
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide can be compared with other benzamide derivatives:
N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-3,5-dimethoxybenzamide: Similar structure but with different positions of methoxy groups, leading to variations in chemical properties and biological activities.
N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide: Lacks one methoxy group, which may affect its reactivity and interactions.
属性
分子式 |
C17H16F2N2O4S |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C17H16F2N2O4S/c1-23-12-8-5-9-13(24-2)14(12)15(22)21-17(26)20-10-6-3-4-7-11(10)25-16(18)19/h3-9,16H,1-2H3,(H2,20,21,22,26) |
InChI 键 |
YMWDTIBUZADMDH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B251284.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251285.png)
![4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251286.png)

![3-butoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251293.png)
![2-(3,4-dimethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251296.png)
![2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251297.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B251298.png)
![4-chloro-N-{4-[(diethylamino)methyl]phenyl}benzamide](/img/structure/B251300.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251301.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251302.png)
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251303.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251304.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251305.png)
